molecular formula C7H16N2O B1477521 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 2097998-82-6

1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No. B1477521
CAS RN: 2097998-82-6
M. Wt: 144.21 g/mol
InChI Key: BRNHLPLSVUZREF-UHFFFAOYSA-N
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Description

“1-(tetrahydro-2H-pyran-4-yl)hydrazine” is mainly used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology test reagents .


Synthesis Analysis

In a dry reaction flask, N-methoxy-N-methyltetrahydro-2H-pyran-4-formamide (1 1.7g, 67.5mmol) and tetrahydrofuran (350ml) are added. The mixture is immersed in a -60°C cold well, and methylmagnesium bromide (3.0 in ether, 33.8ml) is added via a syringe within 8 minutes .


Molecular Structure Analysis

The InChI code for “1-tetrahydro-2H-pyran-4-ylhydrazine hydrochloride” is "1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H" .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in “1-(tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .


Physical And Chemical Properties Analysis

The boiling point of “1-(tetrahydro-2H-pyran-4-yl)ethanone” is 234.494°C at 760 mmHg . The InChI code for “1-tetrahydro-2H-pyran-4-ylhydrazine dihydrochloride” is "1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H" .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the tetrahydro-2H-pyran ring into more complex molecules, which is a common structural motif in many natural products and pharmaceuticals. The hydrazine moiety can undergo various reactions, such as condensation, to form hydrazones or azines, which are crucial in synthesizing heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, the compound’s hydrazine group is particularly valuable. It can be used to create a variety of bioactive molecules, including inhibitors and receptor antagonists. The hydrazine functionality is often a key feature in the development of new drugs due to its ability to form stable bonds with various biological targets .

Cell Biology Detection Reagents

The compound is used in the synthesis of cell biology detection reagents. These reagents are essential for identifying and quantifying biological substances in research and diagnostic applications. The compound’s reactivity allows for the development of specific assays that can detect minute quantities of biomolecules .

Catalysis

Hydrazine derivatives are known to be effective ligands in catalysis. They can form complexes with metals and facilitate various catalytic reactions, including hydrogenation and oxidation processes. This compound’s unique structure could lead to the development of novel catalysts that are more efficient and selective .

Safety And Hazards

“1-(tetrahydro-2H-pyran-4-yl)ethanone” should be avoided from dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-ethyl-1-(oxan-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-9(8)7-3-5-10-6-4-7/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHLPLSVUZREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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